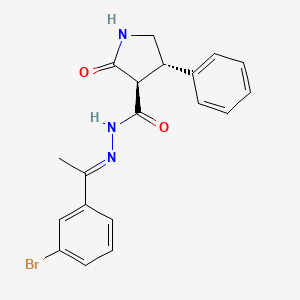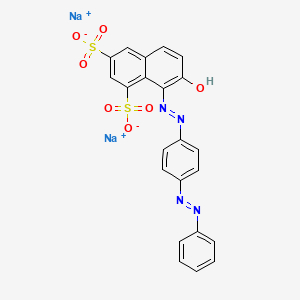
Acid red 73
Descripción general
Descripción
Acid Red 73 is a synthetically prepared sulfonated azo dye .
Synthesis Analysis
Acid Red 73 is synthesized from p-phenylazoaniline and G acid through diazotisation, azo coupling, and sodium salt formation . It’s also known by other names such as Brilliant Crocein MOO, 7-Hydroxy-8-(4-phenylazophenylazo)-1,3-naphthalenedisulfonic acid disodium salt, Acid Red 73, Brilliant crocein scarlet MOO, and Crocein Scarlet MOO .
Molecular Structure Analysis
The molecular formula of Acid Red 73 is C22H14N4Na2O7S2. It has an average mass of 556.479 Da and a monoisotopic mass of 556.009949 Da .
Chemical Reactions Analysis
In a study, Acid Red 73 was used as a model pollutant to compare the degradation effects of different systems. The UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system had the best degradation effect on Acid Red 73, with a degradation efficiency of 98.98% .
Physical And Chemical Properties Analysis
Acid Red 73 appears as a yellow light red powder. It is soluble in water, ethanol, and soluble fiber element, and insoluble in other organic solvents .
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
Acid Red 73 (AR73) has been studied for its photocatalytic degradation using Fe3O4@TiO2 with exposed (001) facets. This method is significant in environmental science as it offers a way to break down the dye, reducing its impact on ecosystems .
Synergistic Degradation Systems
Research has explored the synergistic effects of UV/O3/PDS composite systems for the efficient degradation of AR73. This approach is crucial for environmental engineering, aiming to remove dye pollutants that are challenging to eliminate through conventional processes .
Dyeing Industry Impact
AR73 is widely used in dyeing leather, plastics, and wool fabrics due to its effective dyeing properties and low cost. However, its toxicity and the resultant environmental pollution from waste discharge are of significant concern, leading to studies on its impact and mitigation .
Advanced Oxidation Processes
Studies have compared different advanced oxidation processes (AOPs) for degrading AR73, such as UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) systems. These processes are vital in environmental chemistry for managing dye pollutants in water .
Adsorption Techniques
The use of carbon nanotube/chitosan hydrogel films has been researched for the adsorption of AR73 from water and soil. This application is essential in materials science for developing effective pollutant removal technologies .
Mecanismo De Acción
Target of Action
Acid Red 73 (AR73) is a synthetically prepared sulfonated azo dye . It is widely used in various industries due to its good dyeing effect, less fading, and low price . It is also a persistent organic pollutant with side effects, such as toxicity, carcinogenicity, and mutagenicity . The primary targets of AR73 are the ecosystems it enters, particularly aquatic ecosystems .
Mode of Action
AR73 interacts with its environment through a process of degradation. In a study, a UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system was used to degrade AR73 . The degradation efficiency of the UV/H2O2/PDS composite system for AR73 was the highest when the initial pH was neutral . The presence of anions inhibited the degradation of AR73, and real water reduced the degradation efficiency for AR73 .
Biochemical Pathways
The degradation of AR73 involves several biochemical pathways. Electron spin resonance (ESR) detection and free radicals capture test demonstrated that hydroxyl radical (·OH) was the main reactive species in AR73 degradation, contributing 80.66–84.93% . With the destruction of the structure of AR73 by free radicals, anilines, phenols, and oxalic acid were found to be the main intermediate products during the degradation of AR73 . In another study, it was found that AR73 was reduced into 2-hydroxynaphthalene and aniline then mineralized into CO2 .
Pharmacokinetics
The degradation of AR73 by the UV/H2O2/PDS composite system conforms to the pseudo-first-order reaction kinetic model .
Result of Action
The result of AR73’s action is its degradation and the subsequent reduction in its environmental impact. The UV/H2O2/PDS composite system had the best degradation effect of AR73, with a degradation efficiency of 98.98% . This degradation results in the formation of intermediate products such as anilines, phenols, and oxalic acid .
Action Environment
The action of AR73 is influenced by various environmental factors. The degradation efficiency of the UV/H2O2/PDS composite system for AR73 was the highest when the initial pH was neutral . The presence of anions inhibited the degradation of AR73, and real water reduced the degradation efficiency for AR73 . Therefore, the action, efficacy, and stability of AR73 are highly dependent on the specific environmental conditions it encounters.
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O7S2.2Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAGNRWWSMMRPZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041712 | |
| Record name | C.I. Acid Red 73, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or red powder; [Alfa Aesar MSDS] | |
| Record name | Brilliant Crocein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acid red 73 | |
CAS RN |
5413-75-2 | |
| Record name | Acid red 73 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 73, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-hydroxy-5-(4-phenylazophenylazo)naphthalene-2,4-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PLA82FV3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Acid Red 73?
A1: Acid Red 73 has a molecular formula of C22H14N4Na2O7S2 and a molecular weight of 556.48 g/mol.
Q2: Are there any spectroscopic techniques used to characterize Acid Red 73?
A2: Yes, several spectroscopic techniques are employed to characterize AR73, including UV-Vis spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy. [, ] These techniques provide insights into the dye's structural characteristics and vibrational modes.
Q3: How does the stability of Acid Red 73 vary under different environmental conditions?
A3: Acid Red 73 exhibits varying stability depending on factors like pH, temperature, and the presence of light or oxidizing agents. [, , ] For instance, it generally shows higher stability under acidic conditions compared to alkaline conditions.
Q4: Have any computational studies been conducted on Acid Red 73?
A4: While specific computational studies focusing solely on AR73 might be limited within the provided research, computational chemistry techniques like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) can be employed to predict its properties and behavior. []
Q5: How do structural modifications of Acid Red 73 impact its properties?
A5: Although specific SAR studies are not extensively detailed in the provided research, it's important to note that structural modifications of azo dyes, in general, can significantly impact their color, stability, and toxicity. [] Factors like the type and position of substituents on the aromatic rings can influence these properties.
Q6: Are there specific formulation strategies to enhance the stability of Acid Red 73?
A6: The provided research focuses primarily on AR73 degradation and removal from wastewater rather than its formulation and stability enhancement. [, ]
Q7: What analytical methods are employed to detect and quantify Acid Red 73 in different matrices?
A7: Various analytical techniques are used to determine AR73 concentration, including:
- High-Performance Liquid Chromatography (HPLC): This method separates and quantifies AR73 in complex mixtures like wastewater and herbal medicines. [, , , ]
- UV-Vis Spectrophotometry: This technique measures the absorbance of AR73 at specific wavelengths, allowing for its quantification. [, , ]
- Thin-Layer Chromatography (TLC): This method separates AR73 from other components and can be coupled with spectroscopic techniques for identification. [, ]
Q8: What are the environmental concerns associated with Acid Red 73?
A8: Acid Red 73, being a persistent organic pollutant, raises environmental concerns due to its toxicity to aquatic life and potential for bioaccumulation. [, ] Its presence in water bodies can disrupt aquatic ecosystems and pose risks to human health.
Q9: What methods are effective in removing Acid Red 73 from wastewater?
A9: Researchers are actively exploring various methods for AR73 removal from wastewater, including:
- Adsorption: This method utilizes materials like rice wine lees, activated carbon, and chitosan to adsorb AR73 from wastewater. [, , , ]
- Photocatalytic Degradation: This approach uses semiconductor photocatalysts like TiO2 and ZnO to degrade AR73 under UV or visible light irradiation. [, , , ]
- Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive species like hydroxyl radicals to degrade AR73. Examples include Fenton processes and persulfate oxidation. [, , , ]
- Electrochemical Oxidation: This method utilizes electrochemical processes to degrade AR73 at the surface of electrodes. [, , ]
- Biodegradation: Some studies investigate the potential of microorganisms to degrade AR73 under specific conditions. [, , ]
Q10: Are there any viable alternatives to Acid Red 73 in industrial applications?
A10: Research into sustainable and environmentally friendly alternatives to AR73 is ongoing. [] This includes exploring natural dyes, bio-based pigments, and less toxic synthetic dyes that offer comparable performance with reduced environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




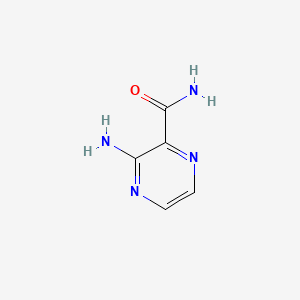

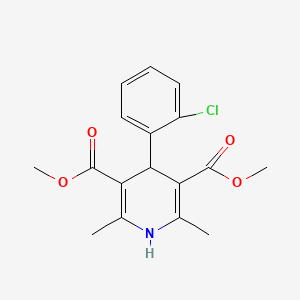
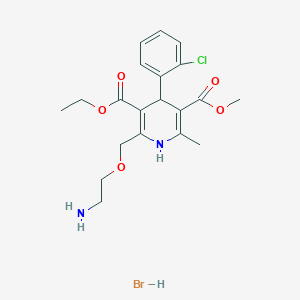



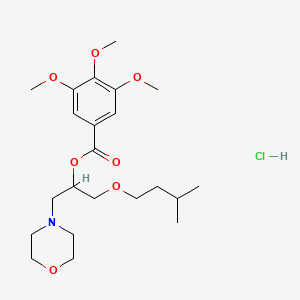

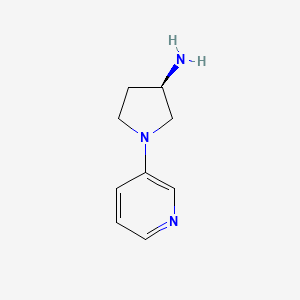
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
